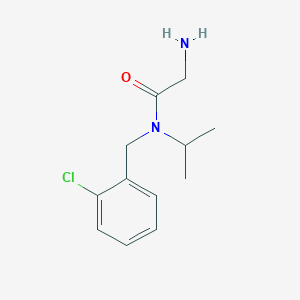![molecular formula C13H19NO3 B7844974 [Isopropyl-(3-methoxy-benzyl)-amino]-acetic acid](/img/structure/B7844974.png)
[Isopropyl-(3-methoxy-benzyl)-amino]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Isopropyl-(3-methoxy-benzyl)-amino]-acetic acid is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an isopropyl group, a methoxy-benzyl group, and an amino-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Isopropyl-(3-methoxy-benzyl)-amino]-acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Methoxy-Benzyl Intermediate: The initial step involves the methoxylation of benzyl chloride to form 3-methoxy-benzyl chloride.
Amination Reaction: The 3-methoxy-benzyl chloride is then reacted with isopropylamine to form the corresponding amine.
Acylation: The final step involves the acylation of the amine with chloroacetic acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
[Isopropyl-(3-methoxy-benzyl)-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 3-methoxy-benzaldehyde or 3-methoxy-benzoic acid.
Reduction: Formation of isopropyl-(3-methoxy-benzyl)-amine.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
[Isopropyl-(3-methoxy-benzyl)-amino]-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [Isopropyl-(3-methoxy-benzyl)-amino]-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy-benzyl group may facilitate binding through hydrophobic interactions, while the amino-acetic acid moiety can participate in hydrogen bonding and ionic interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
[Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid: Similar structure but with the methoxy group at the 4-position.
[Isopropyl-(3-ethoxy-benzyl)-amino]-acetic acid: Similar structure but with an ethoxy group instead of a methoxy group.
[Isopropyl-(3-methoxy-phenyl)-amino]-acetic acid: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
[Isopropyl-(3-methoxy-benzyl)-amino]-acetic acid is unique due to the specific positioning of the methoxy group on the benzyl ring, which can influence its chemical reactivity and binding properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
2-[(3-methoxyphenyl)methyl-propan-2-ylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-10(2)14(9-13(15)16)8-11-5-4-6-12(7-11)17-3/h4-7,10H,8-9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEJFQSVTKVQFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC(=CC=C1)OC)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[2-(Dimethylamino)ethoxy]benzamide](/img/structure/B7844896.png)

![2-[3-(4-Chlorophenyl)sulfanylpropanoylamino]-3-methylbutanoic acid](/img/structure/B7844907.png)
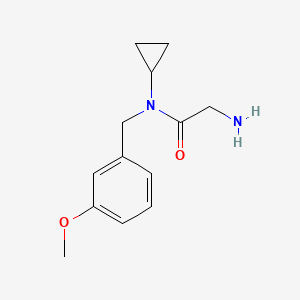
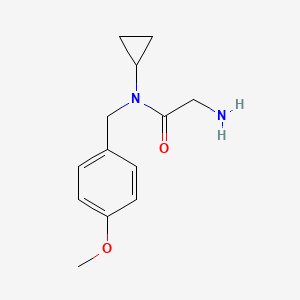
![[Cyclopropyl-(3-methoxy-benzyl)-amino]-acetic acid](/img/structure/B7844931.png)
![[Cyclopropyl-(4-methoxy-benzyl)-amino]-acetic acid](/img/structure/B7844932.png)

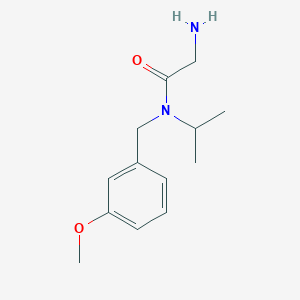
![[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-methyl-amino]-acetic acid](/img/structure/B7844953.png)
![[Isopropyl-(2-methoxy-benzyl)-amino]-acetic acid](/img/structure/B7844968.png)
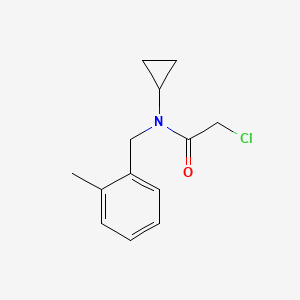
![[(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B7844994.png)
